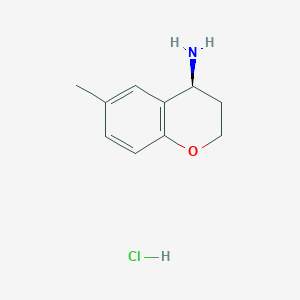

(S)-6-Methylchroman-4-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

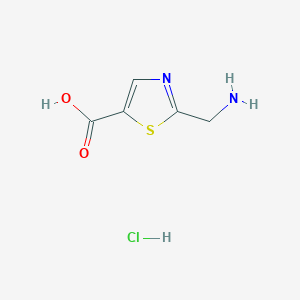

Methylchroman refers to a class of organic compounds that contain a chroman (a derivative of chromene) with a methyl group attached. Chroman is a bicyclic compound consisting of a benzene ring fused to a dihydrofuran ring . The “(S)” prefix indicates that this compound has a specific stereochemistry, meaning the spatial arrangement of its atoms is unique . The “4-amine” indicates the presence of an amine functional group (-NH2) on the 4th carbon of the chroman ring. Hydrochloride refers to an acid salt resulting from the reaction of hydrochloric acid with an organic base, such as an amine .

Molecular Structure Analysis

The molecular structure of “(S)-6-Methylchroman-4-amine hydrochloride” would be expected to have a bicyclic methylchroman core, with a methyl group and an amine group attached, and a hydrochloride group making it an acid salt .Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-6-Methylchroman-4-amine hydrochloride” would depend on its specific molecular structure. Factors such as polarity, solubility, melting point, boiling point, and reactivity would need to be determined experimentally .Applications De Recherche Scientifique

Macromolecular Prodrug Carrier Applications

The study by Zhu, Kumar, and Banker (2001) investigated the use of 6-carboxycellulose (OC) as a prodrug carrier for amine drugs, using phenylpropanolamine hydrochloride (PPA.HCl) as a model. This research highlighted the potential of OC in creating macromolecular prodrug delivery systems, suggesting a similar application for compounds like (S)-6-Methylchroman-4-amine hydrochloride Examination of oxidized cellulose as a macromolecular prodrug carrier: preparation and characterization of an oxidized cellulose-phenylpropanolamine conjugate.

Catalytic Applications in Amine Synthesis

Li, Sortais, and Darcel (2016) provided a comprehensive overview of amine synthesis via homogeneous transition metal catalysed hydrosilylation. This includes the synthesis of amines from imine, amide, nitro, and nitrile derivatives. The relevance to (S)-6-Methylchroman-4-amine hydrochloride lies in the potential for its synthesis or modification through such catalytic processes Amine synthesis via transition metal homogeneous catalysed hydrosilylation.

Antineoplastic Agent Synthesis

Pettit et al. (2003) reported on the synthesis and biological evaluation of amino-Z-stilbene and its derivatives as antineoplastic agents. This study's focus on the development of novel compounds with potential cancer-fighting properties can be considered analogous to the exploration of (S)-6-Methylchroman-4-amine hydrochloride in similar contexts Antineoplastic agents. 487. Synthesis and biological evaluation of the antineoplastic agent 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and derived amino acid amides.

Corrosion Inhibition in Industry

Research by Damborenea, Bastidas, and Vázquez (1997) explored the use of aliphatic amines as corrosion inhibitors for mild steel in acidic environments. Given that (S)-6-Methylchroman-4-amine hydrochloride is an amine, it may have potential applications in corrosion inhibition Adsorption and inhibitive properties of four primary aliphatic amines on mild steel in 2 M hydrochloric acid.

Applications in Colloidal Silica Functionalization

Soto-Cantu, Cueto, Koch, and Russo (2012) investigated the functionalization of colloidal silica with amino groups, which finds use in various applications and fundamental investigations. This suggests the potential for (S)-6-Methylchroman-4-amine hydrochloride in modifying surfaces or as a functional group in material science Synthesis and rapid characterization of amine-functionalized silica.

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions for research on this compound would depend on its potential applications. If it shows promise in areas such as pharmaceuticals, materials science, or chemical synthesis, further studies could be conducted to optimize its synthesis, understand its properties, and explore its uses .

Propriétés

IUPAC Name |

(4S)-6-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-7-2-3-10-8(6-7)9(11)4-5-12-10;/h2-3,6,9H,4-5,11H2,1H3;1H/t9-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDTASUXSWBNHHX-FVGYRXGTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OCCC2N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)OCC[C@@H]2N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-Dimethoxyphenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2859043.png)

![2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-ethylphenyl)acetamide](/img/structure/B2859045.png)

![4-(2-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2859053.png)

![3-tert-butyl-1-[(3,4-dimethoxyphenyl)methyl]-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2859057.png)